molecular formula C16H18N2O2 B268459 N-(3-butoxyphenyl)isonicotinamide

N-(3-butoxyphenyl)isonicotinamide

Cat. No.: B268459
M. Wt: 270.33 g/mol
InChI Key: NUWWMUSZJHEWCC-UHFFFAOYSA-N
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Description

N-(3-Butoxyphenyl)isonicotinamide is a synthetic amide derivative featuring an isonicotinamide core linked to a 3-butoxyphenyl substituent. The compound’s structure combines a pyridine ring (isonicotinamide) with a phenoxy group modified by a butoxy chain at the meta position.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N-(3-butoxyphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C16H18N2O2/c1-2-3-11-20-15-6-4-5-14(12-15)18-16(19)13-7-9-17-10-8-13/h4-10,12H,2-3,11H2,1H3,(H,18,19)

InChI Key

NUWWMUSZJHEWCC-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Anticonvulsant Azetidinone Derivatives

Example Compound : N-[3-Chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide (e.g., 2e from )

  • Key Structural Differences: Incorporates a β-lactam (azetidinone) ring and a chloro-substituted phenyl group.
  • However, the butoxy group’s lipophilicity could enhance blood-brain barrier penetration if similar activity is explored.

Antimicrobial Thiazolidinedione Derivatives

Example Compounds :

  • 68 : N-(5-Benzylidene-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide
  • 69 : N-(2-(4-Chlorophenyl)-5-(furan-2-ylmethylene)-4-oxothiazolidin-3-yl)isonicotinamide
  • 3a–e : N-[(2-Substituted phenyl)-4-oxo-1,3-thiazolidine-3-yl]isonicotinamide derivatives
  • Key Structural Differences : Thiazolidinedione or thiazolidine rings with variable aryl substituents (e.g., chloro, benzylidene).
  • Activity : Compounds 68 and 69 showed broad-spectrum antimicrobial activity against bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans), with MIC values comparable to ciprofloxacin and clotrimazole .
  • Comparison : N-(3-Butoxyphenyl)isonicotinamide lacks the thiazolidinedione moiety critical for microbial target interactions. However, the butoxy group’s bulkiness may sterically hinder binding to microbial enzymes compared to smaller substituents like chloro.

Corrosion-Inhibiting Derivatives

Example Compound : N-(3-Chloro-2-phenyl-4-oxoazetidin-1-yl)isonicotinamide (CPOI, )

  • Key Structural Differences: Azetidinone ring with chloro and phenyl groups.
  • Activity : Inhibited mild steel corrosion in 15% HCl with ~92% efficiency at 500 ppm, attributed to adsorption on the metal surface via heteroatoms (N, O) .
  • Comparison : The butoxy group in this compound may reduce adsorption efficiency compared to CPOI’s electronegative chloro substituent, which enhances polar interactions with metal surfaces.

Hydrazide and Hydrazine Derivatives

Example Compounds ():

  • (S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide
  • (S)-N-(1-(2-(3-Chlorophenyl)hydrazineyl)-1-oxobutan-2-yl)isonicotinamide
  • Key Structural Differences : Hydrazine/hydrazide linkages with trifluoromethyl or chlorophenyl groups.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Biological/Industrial Activity Key Finding Reference
This compound Isonicotinamide 3-Butoxyphenyl Not reported Hypothesized enhanced lipophilicity
2e (Azetidinone derivative) Isonicotinamide + β-lactam 3-Chloro-2-phenyl Anticonvulsant Superior to phenytoin, no neurotoxicity
68 (Thiazolidinedione derivative) Isonicotinamide + thiazolidinedione 4-Chlorophenyl, benzylidene Antimicrobial Broad-spectrum activity
CPOI (Corrosion inhibitor) Isonicotinamide + azetidinone 3-Chloro-2-phenyl Corrosion inhibition (92% efficiency) Adsorption via N/O heteroatoms

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-butoxyphenyl)isonicotinamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between isonicotinoyl chloride and 3-butoxyaniline derivatives. Key steps include optimizing solvent choice (e.g., DMF for polar intermediates), temperature control (70–90°C), and stoichiometric ratios. Catalytic agents like potassium iodide or potassium carbonate can enhance reaction efficiency . For purification, column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is recommended, followed by recrystallization in ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bends (~690–900 cm⁻¹).
  • 1H NMR : Look for singlet peaks at δ 8.6–8.8 ppm (pyridyl protons), δ 6.8–7.5 ppm (aromatic protons from the 3-butoxyphenyl group), and δ 3.8–4.0 ppm (OCH₂ from the butoxy chain).
  • 13C NMR : Confirm carbonyl carbons (~165 ppm) and quaternary carbons in the pyridine ring (~150 ppm) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 325.3) and fragmentation patterns .

Q. How can researchers validate the purity of this compound for biological assays?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds >98% are advisable for in vitro studies. Cross-validate with elemental analysis (C, H, N) to ensure stoichiometric consistency .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC50/EC50 assays across multiple cell lines (e.g., cancer vs. non-cancer) to isolate target-specific effects .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess whether contradictory results arise from differential metabolism .
  • Structural Analog Comparison : Synthesize analogs with modified substituents (e.g., replacing butoxy with methoxy) to pinpoint pharmacophoric groups .

Q. How can crystallographic data elucidate the binding mode of this compound to biological targets?

  • Methodological Answer :

  • Co-crystallization : Co-crystallize the compound with target proteins (e.g., xanthine oxidase) using vapor diffusion methods.
  • SHELX Refinement : Use SHELXL for structure refinement; assign anisotropic displacement parameters (ADPs) to heavy atoms and validate with R-factors (<0.05 for high-resolution data) .
  • Hydrogen Bond Analysis : Identify key interactions (e.g., amide N-H with Glu802 in xanthine oxidase) using Mercury software .

Q. What computational approaches are suitable for predicting the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate logP (target <3), aqueous solubility, and CYP450 inhibition.
  • Molecular Dynamics (MD) : Simulate binding to targets (e.g., RAF kinases) with GROMACS; analyze RMSD plots for stability over 100-ns trajectories .
  • Docking Studies : Employ AutoDock Vina to screen against mutant RAS proteins; prioritize poses with ΔG < -8 kcal/mol .

Q. How can researchers design experiments to evaluate the compound’s mechanism of action in cancer cell apoptosis?

  • Methodological Answer :

  • Flow Cytometry : Use Annexin V/PI staining to quantify apoptosis in treated vs. untreated cells.
  • Western Blotting : Probe for cleaved caspase-3, PARP, and Bcl-2 family proteins to map apoptotic pathways .
  • siRNA Knockdown : Silence candidate targets (e.g., Akt or mTOR) to confirm dependency .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 values.
  • ANOVA with Tukey’s Test : Compare means across treatment groups; set α <0.01 for high-confidence results .

Q. How can reaction yields for this compound synthesis be improved using green chemistry principles?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 3h) and energy use while maintaining yields >70% .
  • Solvent Recycling : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, for extraction steps .

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